molecular formula C7H7N3S B11810766 Thiazolo[4,5-c]pyridin-4-ylmethanamine

Thiazolo[4,5-c]pyridin-4-ylmethanamine

Cat. No.: B11810766
M. Wt: 165.22 g/mol
InChI Key: WSRWRWFNJGCGRQ-UHFFFAOYSA-N
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Description

Thiazolo[4,5-c]pyridin-4-ylmethanamine is a heterocyclic compound that combines a thiazole ring and a pyridine ring. This fusion of two bioactive moieties makes it a compound of significant interest in medicinal chemistry. The presence of multiple reactive sites allows for a wide range of modifications, leading to the development of various analogs with potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[4,5-c]pyridin-4-ylmethanamine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the preparation of thiazole derivatives, which are then reacted with pyridine derivatives under specific conditions to form the fused thiazolo[4,5-c]pyridine scaffold . The reaction conditions often involve the use of catalysts and solvents to facilitate the annulation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Thiazolo[4,5-c]pyridin-4-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of this compound .

Scientific Research Applications

Pharmacological Properties

Thiazolo[4,5-c]pyridin-4-ylmethanamine has been studied for its diverse pharmacological effects, including:

  • Neuroprotective Effects : Research indicates that derivatives of thiazolo[4,5-c]pyridine may exhibit neuroprotective properties against conditions such as ischemia and neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease) by modulating glutamate receptors and other neurochemical pathways .
  • Antitumor Activity : Various studies have reported the antitumor effects of thiazolo[4,5-c]pyridine derivatives. For instance, compounds have shown significant cytotoxicity against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) with IC50 values indicating potent activity .
  • Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity against a range of pathogens. Studies have demonstrated efficacy against both bacterial and fungal strains, supporting its potential use in treating infections .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/ConditionIC50 Value (µM)References
NeuroprotectionAlzheimer's Disease0.06
AntitumorMDA-MB-231 (Breast Cancer)0.8
AntimicrobialStaphylococcus aureusVaries
AntifungalCandida tenuisVaries

Case Study: Antitumor Activity

A notable study evaluated the antitumor activity of a novel thiazolo[4,5-c]pyridin derivative against several cancer cell lines. The results indicated that the compound induced apoptosis in HS 578T breast cancer cells at an IC50 value of 0.8 µM. This effect was linked to cell cycle arrest and modulation of apoptotic pathways, suggesting a promising avenue for cancer therapy development .

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of thiazolo[4,5-c]pyridin derivatives in models of ischemic brain injury. The compounds demonstrated significant protection against neuronal death induced by hypoxia and excitotoxicity, highlighting their potential in treating acute neurological conditions and chronic neurodegenerative diseases .

Mechanism of Action

The mechanism of action of thiazolo[4,5-c]pyridin-4-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Thiazolo[4,5-c]pyridin-4-ylmethanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fusion pattern and the resulting pharmacological properties .

Biological Activity

Thiazolo[4,5-c]pyridin-4-ylmethanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound features a fused thiazole and pyridine ring structure, which contributes to its unique pharmacological properties. The compound is primarily studied for its potential as an enzyme inhibitor and receptor modulator.

The biological activity of this compound is attributed to its interaction with various molecular targets, particularly enzymes and receptors. The compound has shown promise in inhibiting specific pathways associated with cancer and other diseases. For instance, it has been implicated in the inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth and survival.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of thiazolo[4,5-c]pyridin derivatives. Studies have indicated that modifications at specific positions on the thiazole or pyridine rings can significantly enhance inhibitory potency against target enzymes.

Key Findings from SAR Studies

CompoundTarget EnzymeIC₅₀ (nM)Notes
19aPI3Kα3.6Strong inhibitory activity; sulfonamide functionality is crucial.
19bPI3Kγ4.6High potency; structural modifications affect activity.
19cPI3Kδ8.0Demonstrates selectivity among PI3K isoforms.

These findings emphasize that the electronic properties of substituents on the thiazolo-pyridine scaffold play a significant role in determining the compound's biological activity.

Inhibitory Activity Against c-KIT

Recent research has highlighted the potential of thiazolo[4,5-c]pyridin derivatives as c-KIT inhibitors, particularly in overcoming drug resistance in gastrointestinal stromal tumors (GIST). A notable derivative showed an IC₅₀ of 4.77 μM against the c-KIT V560G/D816V double mutant, outperforming imatinib in both enzymatic and anti-proliferative activities.

Antimicrobial Activity

Thiazolo[4,5-c]pyridin compounds have also been evaluated for their antimicrobial properties. Certain derivatives exhibited potent inhibitory effects against various bacterial strains, suggesting that these compounds could serve as a basis for developing new antimicrobial agents.

Properties

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

[1,3]thiazolo[4,5-c]pyridin-4-ylmethanamine

InChI

InChI=1S/C7H7N3S/c8-3-5-7-6(1-2-9-5)11-4-10-7/h1-2,4H,3,8H2

InChI Key

WSRWRWFNJGCGRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1SC=N2)CN

Origin of Product

United States

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